molecular formula C15H12ClNO2S B1358118 1-Chloro-3-(isocyano(tosyl)methyl)benzene CAS No. 321345-35-1

1-Chloro-3-(isocyano(tosyl)methyl)benzene

Cat. No.: B1358118
CAS No.: 321345-35-1
M. Wt: 305.8 g/mol
InChI Key: SFOOCPOWQRFRDQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H12ClNO2S It is characterized by the presence of a chloro group, an isocyano group, and a tosyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(isocyano(tosyl)methyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-chloro-3-methylbenzene and p-toluenesulfonyl chloride.

    Formation of Intermediate: The methyl group of 1-chloro-3-methylbenzene is converted to a tosylmethyl group using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of Isocyano Group: The intermediate is then treated with a suitable isocyanide reagent, such as trimethylsilyl isocyanide, to introduce the isocyano group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The isocyano group can be oxidized to form isocyanates.

    Reduction: The isocyano group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of isocyanates.

    Reduction: Formation of amines.

Scientific Research Applications

1-Chloro-3-(isocyano(tosyl)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration of its derivatives for pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(isocyano(tosyl)methyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the isocyano group can participate in various addition and cycloaddition reactions. The tosyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group.

Comparison with Similar Compounds

    1-Chloro-3-methylbenzene: Lacks the isocyano and tosyl groups, making it less reactive.

    1-Chloro-3-(tosylmethyl)benzene: Lacks the isocyano group, limiting its application in certain reactions.

    1-Chloro-3-(isocyanoethyl)benzene: Similar structure but with an ethyl group instead of a tosyl group, affecting its reactivity and stability.

Uniqueness: 1-Chloro-3-(isocyano(tosyl)methyl)benzene is unique due to the presence of both isocyano and tosyl groups, which confer distinct reactivity and stability properties, making it a valuable compound for various synthetic and research applications.

Biological Activity

1-Chloro-3-(isocyano(tosyl)methyl)benzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group and an isocyano group attached to a benzene ring, with a tosyl (p-toluenesulfonyl) moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound can undergo nucleophilic substitution reactions, leading to the formation of stable complexes that may inhibit or activate enzymatic activity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for cell signaling pathways. This inhibition can alter gene expression and cellular responses.
  • Modulation of Metabolic Pathways : It influences metabolic flux by interacting with enzymes involved in glycolysis and the citric acid cycle, affecting overall cellular metabolism.
  • Oxidative Stress Response : The compound has been observed to affect gene expression related to oxidative stress and inflammation, suggesting a role in cellular defense mechanisms.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially useful in managing inflammatory diseases.
  • Cytotoxicity : At higher concentrations, it can induce cytotoxic effects, highlighting the importance of dosage in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Toxicity Studies : Research has indicated that the compound's toxicity varies with dosage. Lower doses may exhibit protective effects against oxidative stress, while higher doses could lead to cellular damage due to increased oxidative stress .
  • Cellular Response Studies : In vitro studies have shown that exposure to this compound alters cellular metabolism and gene expression profiles associated with stress responses .
  • Animal Model Research : Dosage effects in animal models reveal that this compound can exhibit beneficial effects at low concentrations but may lead to adverse outcomes at higher levels. This underscores the need for careful dosage determination in potential therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntimicrobialEffective against various pathogens
Anti-inflammatoryModulates inflammatory pathways
CytotoxicityInduces cell death at high concentrations
Oxidative Stress ModulationAlters gene expression related to stress

Properties

IUPAC Name

1-chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOOCPOWQRFRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620150
Record name 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321345-35-1
Record name 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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